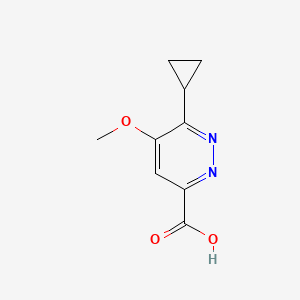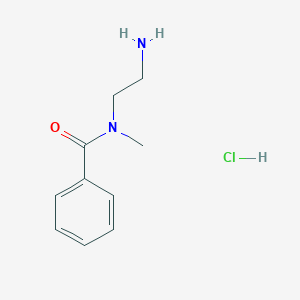![molecular formula C26H18N2O3S B2629930 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide CAS No. 313531-62-3](/img/structure/B2629930.png)
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures . These compounds can be synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .
Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
Applications De Recherche Scientifique
Antitumor Activities and Mechanisms
A significant body of research has been dedicated to exploring the antitumor properties of benzothiazole derivatives. These compounds, including N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide, have shown potent and selective antitumor activities across various cancer cell lines. The mode of action for these compounds involves interactions with cellular receptors, induction of cytochrome P450 enzymes, and generation of reactive metabolites leading to DNA adduct formation in sensitive tumor cells, thereby inhibiting cancer cell growth. Studies have highlighted the selective metabolism of these compounds by tumor cells, suggesting a mechanism underlying their selective antitumor activity (Kashiyama et al., 1999), (Leong et al., 2003).
Pharmacological Effects
Benzothiazole derivatives have also been evaluated for their pharmacological effects beyond antitumor activity. Some studies have explored the anticonvulsant activities of these compounds, demonstrating their potential in treating seizure disorders. These effects are mediated through their interactions with benzodiazepine receptors, suggesting their multifaceted pharmacological profiles (Faizi et al., 2017).
Synthesis and Chemical Properties
The synthesis and characterization of benzothiazole derivatives, including various functionalized compounds, have been extensively studied. These efforts have led to the development of novel compounds with enhanced biological activities and improved physicochemical properties. Research in this area focuses on optimizing synthesis methods, characterizing compounds through spectroscopic techniques, and evaluating their chemical stability and reactivity (Padalkar et al., 2014).
Environmental and Toxicological Studies
Some studies have addressed the environmental presence and potential toxicological effects of benzothiazole derivatives. These investigations are crucial for understanding the environmental impact and safety profile of these compounds, particularly their accumulation in biological tissues and potential endocrine-disrupting effects (Wang et al., 2015).
Orientations Futures
Benzothiazoles, including “N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide”, have great potential in drug design due to their high biological and pharmacological activity . They are considered modern trends in synthesizing biologically active and industrially demanded compounds . Therefore, future research could focus on developing new drugs and materials using these compounds .
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3S/c29-23-14-13-18(16-21(23)26-28-22-11-4-5-12-24(22)32-26)27-25(30)17-7-6-10-20(15-17)31-19-8-2-1-3-9-19/h1-16,29H,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPYDAWMCKIRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2629847.png)



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2629852.png)



![3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene](/img/structure/B2629862.png)
![ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2629863.png)
![N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2629864.png)
![propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2629865.png)
![(E)-4-(Dimethylamino)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2629866.png)
![N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2629870.png)
